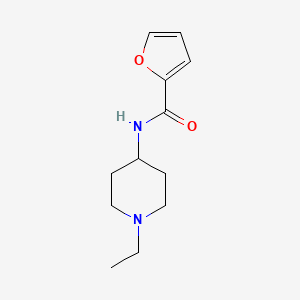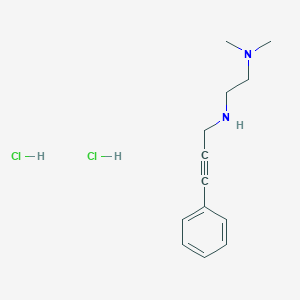![molecular formula C16H13F2N5O B4748244 N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4748244.png)
N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as DFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPU belongs to the class of urea derivatives and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase and acetylcholinesterase. N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is also believed to disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been found to exhibit several biochemical and physiological effects, including antifungal and anticancer activity, enzyme inhibition, and disruption of cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for lab experiments, including its ease of synthesis, potent activity against several fungal strains, and ability to inhibit the activity of several enzymes. However, N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, including:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the mechanism of action of N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea against fungi and cancer cells.
3. Development of novel materials using N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea as a building block for potential applications in electronics and optoelectronics.
4. Exploration of the potential applications of N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in other fields, such as agriculture and environmental science.
5. Evaluation of the toxicity and safety of N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea for potential clinical applications.
In conclusion, N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is a promising chemical compound with several potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been found to exhibit potent antifungal activity against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been found to possess anticancer activity by inhibiting the growth of cancer cells.
In biochemistry, N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been used as a tool to study the mechanism of action of several enzymes, including carbonic anhydrase and acetylcholinesterase. N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been found to bind to the active site of these enzymes and inhibit their activity.
In material science, N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been used as a building block to synthesize novel materials with potential applications in electronics and optoelectronics.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-3-6-15(14(18)7-12)22-16(24)21-13-4-1-11(2-5-13)8-23-10-19-9-20-23/h1-7,9-10H,8H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMKFKGFWPTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4748164.png)
![methyl 3-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4748171.png)
![2-mercapto-5-{3-methoxy-2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4748178.png)

![2-(4-bromophenyl)-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4748206.png)
![ethyl 3-amino-4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}carbonyl)-5-methyl-2-thiophenecarboxylate](/img/structure/B4748217.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4748225.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748232.png)

![2-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4748251.png)
![7-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4748252.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4748268.png)
